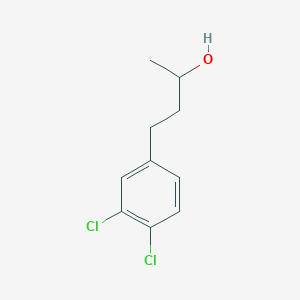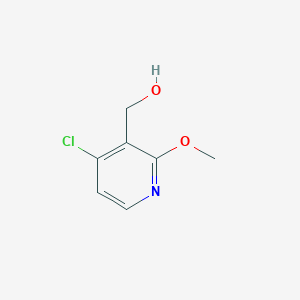
2-(2-Bromoethyl)-5-methylthiophene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Bromoethyl)-5-methylthiophene is an organic compound that belongs to the class of thiophenes, which are heterocyclic compounds containing a sulfur atom in a five-membered ring. This compound is characterized by the presence of a bromoethyl group at the 2-position and a methyl group at the 5-position of the thiophene ring. It is used in various chemical reactions and has applications in scientific research and industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromoethyl)-5-methylthiophene can be achieved through several methods. One common approach involves the bromination of 5-methylthiophene followed by the introduction of the bromoethyl group. The reaction typically requires the use of bromine or a brominating agent in the presence of a catalyst such as iron or aluminum bromide. The reaction conditions often involve refluxing the mixture in an appropriate solvent like dichloromethane or chloroform .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure efficient and consistent production. The use of automated systems and advanced catalysts can enhance the yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Bromoethyl)-5-methylthiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromoethyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The bromoethyl group can be reduced to an ethyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in solvents like acetonitrile.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) in ether or tetrahydrofuran (THF).
Major Products Formed
Substitution: Formation of azidoethyl or thioethyl derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of ethyl-substituted thiophene.
Aplicaciones Científicas De Investigación
2-(2-Bromoethyl)-5-methylthiophene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor in the synthesis of drug candidates targeting various diseases.
Industry: Utilized in the production of polymers and advanced materials with specific properties
Mecanismo De Acción
The mechanism of action of 2-(2-Bromoethyl)-5-methylthiophene involves its interaction with specific molecular targets. The bromoethyl group can undergo nucleophilic substitution reactions, leading to the formation of covalent bonds with nucleophilic sites on biomolecules. This can result in the inhibition of enzyme activity or disruption of cellular processes. The thiophene ring can also participate in π-π interactions with aromatic residues in proteins, affecting their function .
Comparación Con Compuestos Similares
Similar Compounds
2-(2-Bromoethyl)thiophene: Lacks the methyl group at the 5-position.
2-(2-Chloroethyl)-5-methylthiophene: Contains a chloroethyl group instead of a bromoethyl group.
2-(2-Iodoethyl)-5-methylthiophene: Contains an iodoethyl group instead of a bromoethyl group
Uniqueness
2-(2-Bromoethyl)-5-methylthiophene is unique due to the presence of both the bromoethyl and methyl groups, which confer specific reactivity and properties. The bromoethyl group is more reactive in nucleophilic substitution reactions compared to chloroethyl or iodoethyl groups, making it a valuable intermediate in organic synthesis .
Propiedades
Fórmula molecular |
C7H9BrS |
|---|---|
Peso molecular |
205.12 g/mol |
Nombre IUPAC |
2-(2-bromoethyl)-5-methylthiophene |
InChI |
InChI=1S/C7H9BrS/c1-6-2-3-7(9-6)4-5-8/h2-3H,4-5H2,1H3 |
Clave InChI |
GYGABVLGQGREHG-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(S1)CCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(Imidazo[1,2-a]pyridin-2-yl)acrylaldehyde](/img/structure/B13595500.png)


![5-Bromo-2-[(piperazin-1-yl)methyl]phenol](/img/structure/B13595512.png)

![2-[(2-Methyl-1,3-thiazol-5-yl)formamido]pentanamide](/img/structure/B13595521.png)


![1-(Benzo[d]thiazol-2-yl)prop-2-en-1-ol](/img/structure/B13595533.png)





